8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
Description
The compound 8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a purine-based derivative featuring a complex substitution pattern. Its core structure consists of a purine dione scaffold (1H-purine-2,6(3H,7H)-dione), which is structurally analogous to natural purines like adenine and guanine, critical to biological systems . Key modifications include:
- 8-position: A 4-benzylpiperidin-1-yl group, which may enhance lipophilicity and receptor-binding affinity.
- 3-position: A methyl group, likely influencing steric and electronic properties.
Properties
CAS No. |
850914-25-9 |
|---|---|
Molecular Formula |
C27H29N9O2S |
Molecular Weight |
543.65 |
IUPAC Name |
8-(4-benzylpiperidin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
InChI |
InChI=1S/C27H29N9O2S/c1-33-23-22(24(37)29-26(33)38)35(16-17-39-27-30-31-32-36(27)21-10-6-3-7-11-21)25(28-23)34-14-12-20(13-15-34)18-19-8-4-2-5-9-19/h2-11,20H,12-18H2,1H3,(H,29,37,38) |
InChI Key |
LCSSXWGRQGEBHB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CCSC5=NN=NN5C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Chemical Structure and Properties
This compound features a purine core with a benzylpiperidine moiety and a tetrazole derivative, which contributes to its unique biological profile. The molecular formula is , and it has a molecular weight of approximately 409.53 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H31N5O2 |
| Molecular Weight | 409.53 g/mol |
| IUPAC Name | This compound |
| CAS Number | 674364-76-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the Suzuki–Miyaura coupling reaction for forming carbon-carbon bonds. This method is crucial for achieving the desired structural complexity while maintaining high yields and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound has shown potential as an agonist or antagonist for various receptors, influencing neurotransmitter systems.
Pharmacological Studies
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrazoles exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, compounds similar to the target molecule have demonstrated significant efficacy against Staphylococcus aureus and Escherichia coli .
- CNS Activity : The benzylpiperidine structure is associated with psychoactive effects. Compounds with similar structures have been studied for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems.
- Anti-inflammatory Effects : Some studies have indicated that purine derivatives can exhibit anti-inflammatory properties, which may be relevant for conditions such as arthritis or neuroinflammation.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds:
- A study on tetrazole derivatives indicated multitarget activity with probabilities exceeding 80% for analgesic and receptor antagonism activities .
- Another investigation highlighted the synthesis of novel tetrazole derivatives that showed promising antimicrobial effects, supporting the potential of similar structures in therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate (from )
Key Differences :
- In contrast, the pyrano-pyridazine derivative () may lack this inherent bio-targetability.
Benzimidazole Derivatives (from )
Benzimidazoles are heterocyclic analogs of purines, sharing structural similarities but differing in electronic distribution and ring saturation .
Key Differences :
- Benzimidazoles are more synthetically versatile for metal coordination (e.g., agrochemicals), while the target compound’s purine-tetrazole architecture may favor selective enzyme inhibition.
- The sulfur linkage in the target compound’s tetrazole group could improve membrane permeability compared to benzimidazoles’ polar imidazole ring .
Research Findings and Hypotheses
- Tetrazole Moieties: Both the target compound and ’s derivative utilize 1-phenyl-1H-tetrazol-5-yl groups, which are known for enhancing metabolic stability and π-π stacking interactions in drug-receptor binding .
- Purine vs. Pyridazine/Benzimidazole : The purine core may confer higher specificity for biological targets (e.g., kinases) compared to pyridazines or benzimidazoles, which are broader in application but less biomimetic .
Preparation Methods
Preparation of 1-Phenyl-1H-tetrazole-5-thiol
The tetrazole-thiol moiety is synthesized via a [3+2] cycloaddition between benzyl isothiocyanate and sodium azide:
$$
\text{Benzyl isothiocyanate} + \text{NaN}3 \xrightarrow{\text{H}2\text{O, reflux}} \text{1-Phenyl-1H-tetrazole-5-thiol} \quad \text{(Yield: 68\%)}.
$$
Spectral Data :
- IR (KBr) : 2560 cm⁻¹ (S–H stretch).
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.35 (m, 5H, Ar–H), 3.85 (s, 1H, S–H).
Thioalkylation to Form 1-Phenyl-5-((2-bromoethyl)thio)-1H-tetrazole
The thiol intermediate undergoes thioalkylation with 1,2-dibromoethane:
$$
\text{1-Phenyl-1H-tetrazole-5-thiol} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{THF, 25°C}} \text{1-Phenyl-5-((2-bromoethyl)thio)-1H-tetrazole} \quad \text{(Yield: 52\%)}.
$$
Spectral Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.50–7.40 (m, 5H, Ar–H), 3.75 (t, J = 6.8 Hz, 2H, SCH₂), 3.40 (t, J = 6.8 Hz, 2H, CH₂Br).
Assembly of the Purine Core
Functionalization at Position 7
The purine intermediate 3-methylxanthine (theobromine) is alkylated at position 7 using the tetrazole-thioethyl bromide:
$$
\text{3-Methylxanthine} + \text{1-Phenyl-5-((2-bromoethyl)thio)-1H-tetrazole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{7-(2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl)-3-methylpurine-2,6-dione} \quad \text{(Yield: 45\%)}.
$$
Optimization Notes :
- Prolonged reaction times (24–48 h) improve yields.
- DMF enhances solubility of the purine substrate.
Final Characterization and Analytical Data
Spectroscopic Confirmation
- Molecular Formula : C₂₇H₃₀N₈O₂S.
- IR (KBr) : 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C–N).
- ¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.55–7.30 (m, 10H, Ar–H), 4.20 (s, 2H, NCH₂), 3.90 (s, 3H, NCH₃), 3.60–3.40 (m, 4H, piperidine-H), 2.85 (s, 2H, SCH₂).
- LC-MS (ESI+) : m/z 547.2 [M+H]⁺.
Purity and Yield Optimization
| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 2.1 | NaN₃, H₂O, reflux | 68 | 95.2 |
| 2.2 | 1,2-Dibromoethane | 52 | 91.8 |
| 3.1 | K₂CO₃, DMF | 45 | 89.5 |
| 3.2 | NaH, DMF | 38 | 88.0 |
Alternative Synthetic Routes and Methodological Comparisons
Mitsunobu Reaction for Piperidine Attachment
An alternative to nucleophilic substitution involves Mitsunobu conditions:
$$
\text{8-Hydroxypurine intermediate} + \text{4-Benzylpiperidine} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound} \quad \text{(Yield: 41\%)}.
$$
Advantages : Improved regioselectivity.
Disadvantages : Higher cost of reagents.
Tetrazole Synthesis via AgNO₃-Catalyzed Cycloaddition
The tetrazole ring can be constructed in situ using AgNO₃ catalysis:
$$
\text{Nitrile precursor} + \text{NaN}_3 \xrightarrow{\text{AgNO₃, DMF}} \text{Tetrazole-thiol} \quad \text{(Yield: 62\%)}.
$$
Industrial Scalability and Process Considerations
Q & A
Basic: What are the optimal synthetic routes for 8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione?
Methodological Answer:
The synthesis involves multi-step organic reactions:
Purine Core Formation : Cyclization of intermediates (e.g., 6-thiopurine derivatives) under controlled conditions (e.g., reflux in DMF with K₂CO₃) to establish the purine backbone .
Piperidine Substitution : Coupling the purine core with 4-benzylpiperidine using reagents like EDCI/HOBt in anhydrous DCM to introduce the piperidine moiety .
Tetrazole-Thioethyl Attachment : Thiol-ene "click" chemistry to append the 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl group, requiring inert atmospheres (N₂/Ar) and catalysts like AIBN .
Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) and HPLC (C18 column, methanol/water) to achieve >95% purity .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and integration ratios (e.g., benzylpiperidinyl protons at δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS to verify molecular weight (e.g., [M+H]+ calculated for C₃₁H₃₃N₉O₂S: 620.2453) .
- HPLC-PDA : Purity assessment using a C18 column (λ = 254 nm, retention time ~12.5 min) .
- FT-IR : Identification of carbonyl (C=O at ~1700 cm⁻¹) and tetrazole (C-N at ~1350 cm⁻¹) groups .
Advanced: How to design experiments to evaluate its antitumor activity while addressing data contradictions in existing literature?
Methodological Answer:
- In Vitro Screening : Test against NCI-60 cell lines using MTT assays. Include positive controls (e.g., doxorubicin) and normalize IC₅₀ values to account for batch variability .
- Mechanistic Profiling : Conduct kinase inhibition assays (e.g., EGFR, PI3K) and compare with structurally similar purine derivatives (e.g., 8-(4-methylpiperazinyl) analogs) to resolve discrepancies in target specificity .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to confirm programmed cell death vs. necrosis .
- Statistical Validation : Use ANOVA with post-hoc Tukey tests to ensure reproducibility across triplicate experiments .
Advanced: What strategies are recommended for elucidating its mechanism of action in enzymatic systems?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., kinases) on sensor chips to measure real-time binding kinetics (KD) .
- X-ray Crystallography : Co-crystallize the compound with human topoisomerase II to identify binding pocket interactions (e.g., hydrogen bonds with Arg503) .
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-protein stability over 100 ns trajectories, validating with experimental IC₅₀ data .
- Enzyme Activity Assays : Monitor NADPH depletion (λ = 340 nm) in CYP450 isoforms to assess metabolic stability .
Advanced: How to conduct structure-activity relationship (SAR) studies focusing on the tetrazole-thioethyl group?
Methodological Answer:
- Analog Synthesis : Replace the tetrazole with triazole or imidazole groups via CuAAC or Mitsunobu reactions .
- Biological Testing : Compare IC₅₀ values against HT-29 (colon cancer) and A549 (lung cancer) cell lines to assess the impact of sulfur electronegativity .
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to correlate substituent Hammett σ values with cytotoxicity .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (tetrazole N atoms) .
Advanced: What methodologies resolve contradictions in reported pharmacokinetic (PK) data?
Methodological Answer:
- In Vivo PK Studies : Administer 10 mg/kg (IV and oral) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 24 h for LC-MS/MS analysis .
- Tissue Distribution : Use whole-body autoradiography to quantify accumulation in liver/kidneys vs. tumor sites .
- CYP Inhibition : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., Vivid® kits) to clarify metabolic stability conflicts .
Advanced: How to assess its potential neurotoxicity in non-target tissues?
Methodological Answer:
- Primary Neuron Cultures : Treat rat cortical neurons (10 μM, 72 h) and measure LDH release vs. untreated controls .
- Blood-Brain Barrier (BBB) Penetration : Use in vitro BBB models (hCMEC/D3 cells) to calculate permeability coefficients (Papp) .
- Glial Activation Markers : ELISA for GFAP and IL-6 in astrocyte-conditioned media .
Advanced: What computational approaches predict off-target binding risks?
Methodological Answer:
- Phylogenetic Analysis : Use SEA (Similarity Ensemble Approach) to rank kinase targets by sequence homology .
- Machine Learning : Train Random Forest models on ChEMBL data to predict hERG channel blockade (IC₅₀ < 1 μM = high risk) .
- Docking Screens : Glide SP/XP docking against the DrugBank database to flag adenosine receptor binding .
Advanced: How to optimize formulation for in vivo delivery given its low aqueous solubility?
Methodological Answer:
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (oil-in-water emulsion) to achieve >80% encapsulation efficiency .
- Solubility Enhancement : Use β-cyclodextrin inclusion complexes (phase solubility studies) .
- Bioavailability Testing : Compare AUC0–24 of oral nanoformulations vs. free drug in murine models .
Advanced: What strategies validate its selectivity for cancer vs. normal cells?
Methodological Answer:
- Comet Assays : Quantify DNA damage in MCF-7 (cancer) vs. MCF-10A (normal) cells .
- Proteomic Profiling : SILAC-based LC-MS/MS to compare protein expression changes (e.g., p53 vs. Bcl-2) .
- CRISPR Screening : Knock out suspected targets (e.g., CDK4) in isogenic cell lines to confirm on-mechanism activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
